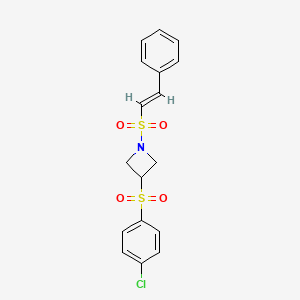
(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a useful research compound. Its molecular formula is C17H16ClNO4S2 and its molecular weight is 397.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a compound with significant potential in pharmacology, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound features a unique azetidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms. The presence of the 4-chlorophenyl group is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that analogs of styrylsulfonyl compounds can induce mitotic arrest and apoptosis in cancer cells. A notable example is ON01910.Na, which has demonstrated efficacy against various cancer cell lines while maintaining a favorable safety profile .
Case Study: Antitumor Efficacy
In a study involving various styrylsulfonyl compounds, lead candidates exhibited significant antitumor activity in animal models. The mechanism of action was primarily through the inhibition of mitotic processes, leading to cell death in cancerous tissues .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. Similar compounds have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| (E)-3-((4-chlorophenyl)sulfonyl)azetidine | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Escherichia coli | Weak to Moderate | |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been linked to strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets in treating various conditions including infections and neurodegenerative diseases .
Enzyme Inhibition Data
Inhibitory activities were quantified with IC50 values indicating the concentration required to inhibit 50% of enzyme activity. For instance, several derivatives demonstrated IC50 values in the low micromolar range for urease inhibition:
| Compound ID | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14 ± 0.003 | Urease |
| 7m | 0.63 ± 0.001 | Urease |
| 7n | 2.17 ± 0.006 | Urease |
| Reference | 21.25 ± 0.15 | Thiourea (standard) |
In silico docking studies have provided insights into the interactions between this compound and target proteins. These studies suggest that the sulfonyl groups facilitate binding to active sites, enhancing the compound's efficacy against both cancer cells and bacteria .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(E)-2-phenylethenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c18-15-6-8-16(9-7-15)25(22,23)17-12-19(13-17)24(20,21)11-10-14-4-2-1-3-5-14/h1-11,17H,12-13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYXBUOFIEKBM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













